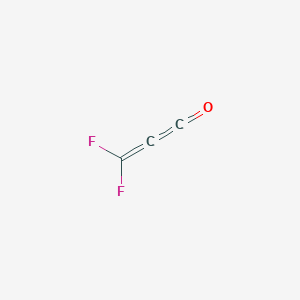
Benzoic acid, 3-((((2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropyl)carbonyl)oxy)methyl)-, ethyl ester, (1R-trans)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3-((((2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropyl)carbonyl)oxy)methyl)-, ethyl ester, (1R-trans)- is a complex organic compound with a unique structure. This compound is characterized by the presence of a benzoic acid moiety esterified with a cyclopropyl group, which is further substituted with a dimethyl and a propenyl group. The ethyl ester functionality adds to its chemical versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3-((((2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropyl)carbonyl)oxy)methyl)-, ethyl ester, (1R-trans)- typically involves multiple steps:
Formation of the Cyclopropyl Moiety: The cyclopropyl group can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid.
Esterification: The benzoic acid is esterified with the cyclopropyl group using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring ensures consistency and safety in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the ester functionality, converting it to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzoic acid esters.
Aplicaciones Científicas De Investigación
Benzoic acid, 3-((((2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropyl)carbonyl)oxy)methyl)-, ethyl ester, (1R-trans)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The ester functionality allows it to act as a prodrug, releasing the active benzoic acid derivative upon hydrolysis. The cyclopropyl group can interact with biological membranes, enhancing its permeability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1R-trans)-
- Chrysanthemic acid
Uniqueness
The unique combination of the benzoic acid moiety with the cyclopropyl group and the specific substitution pattern distinguishes this compound from its analogs. Its structural complexity and functional versatility make it a valuable compound for various applications.
Propiedades
Número CAS |
115809-84-2 |
|---|---|
Fórmula molecular |
C20H26O4 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
ethyl 3-[[(1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl]oxymethyl]benzoate |
InChI |
InChI=1S/C20H26O4/c1-6-23-18(21)15-9-7-8-14(11-15)12-24-19(22)17-16(10-13(2)3)20(17,4)5/h7-11,16-17H,6,12H2,1-5H3/t16-,17+/m1/s1 |
Clave InChI |
ORDHLOWPQKUSIH-SJORKVTESA-N |
SMILES isomérico |
CCOC(=O)C1=CC=CC(=C1)COC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C |
SMILES canónico |
CCOC(=O)C1=CC=CC(=C1)COC(=O)C2C(C2(C)C)C=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde](/img/structure/B14288679.png)

![3,3'-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine](/img/structure/B14288691.png)


![9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14288703.png)



![Benzenemethanamine, N-[(2-chlorophenyl)methylene]-, (E)-](/img/structure/B14288751.png)
![[(2-Bromophenyl)methylideneamino]urea](/img/structure/B14288756.png)
![Methyl 3-[4-(benzyloxy)phenyl]prop-2-ynoate](/img/structure/B14288757.png)


